molecular formula C9H9NO B13289580 2-Hydroxy-3,5-dimethylbenzonitrile

2-Hydroxy-3,5-dimethylbenzonitrile

Cat. No.: B13289580
M. Wt: 147.17 g/mol
InChI Key: VYQXVCMPWXPVNF-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methyl groups at specific positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,5-dimethylbenzonitrile typically involves the reaction of 3,5-dimethylphenol with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3,5-dimethylphenol, cyanogen bromide

    Reaction Conditions: Base (e.g., sodium hydroxide), solvent (e.g., methanol), temperature control

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Hydroxy-3,5-dimethylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-hydroxybenzonitrile
  • 2,6-Dimethyl-4-cyanophenol
  • 4-Hydroxy-3,5-dimethylbenzenecarbonitrile

Comparison: 2-Hydroxy-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-hydroxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C9H9NO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,1-2H3

InChI Key

VYQXVCMPWXPVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)O)C

Origin of Product

United States

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